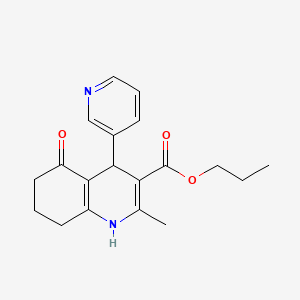

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound featuring a partially hydrogenated quinoline core. Its structure includes a pyridin-3-yl substituent at the 4-position, a methyl group at the 2-position, and a propyl ester moiety at the 3-position.

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

propyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c1-3-10-24-19(23)16-12(2)21-14-7-4-8-15(22)18(14)17(16)13-6-5-9-20-11-13/h5-6,9,11,17,21H,3-4,7-8,10H2,1-2H3 |

InChI Key |

IGXCTQSBKPSGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Cyclocondensation Mechanism

The reaction proceeds through enamine formation, followed by Knoevenagel condensation and cyclization. For example, the interaction of 3-aminocyclohex-2-en-1-one with pyridin-3-yl carbaldehyde and propyl 3-oxobutanoate generates the HHQ backbone. Key intermediates include:

-

Enamine intermediate : Formed between ammonium acetate and cyclohexane-1,3-dione.

-

Knoevenagel adduct : Resulting from aldehyde and β-ketoester condensation.

The final cyclization step is catalyzed by Brønsted or Lewis acids, such as ZrOCl₂·8H₂O, which enhances reaction efficiency.

Optimized Catalytic Systems

Recent studies highlight zirconium oxychloride (ZrOCl₂·8H₂O) as a green catalyst for HHQ synthesis due to its low toxicity and high activity. Under optimized conditions (83.75°C, 0.15 mol% catalyst), yields exceed 85% for analogous compounds.

Catalyst Recycling and Solvent Selection

ZrOCl₂·8H₂O is recoverable via filtration and reused for up to five cycles without significant loss in activity. Ethanol is preferred for its ecofriendly profile and ability to solubilize polar intermediates.

Stepwise Synthesis of the Target Compound

The synthesis of propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves three stages:

Preparation of Propyl 3-Oxobutanoate

Propyl β-ketoester is synthesized by esterifying ethyl acetoacetate with propanol under acidic conditions:

Yield : 92–95% (reflux, 6 h).

Multicomponent Cyclocondensation

A mixture of dimedone (5.0 mmol), propyl 3-oxobutanoate (5.0 mmol), pyridin-3-yl carbaldehyde (5.0 mmol), and ammonium acetate (10.0 mmol) in ethanol (10 mL) is stirred with ZrOCl₂·8H₂O (0.15 mol%) at 84°C for 3 h. The crude product is recrystallized from ethanol to yield the target compound.

Key Data :

Structural Characterization

The compound is confirmed via NMR, IR, and mass spectrometry:

-

¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₂CH₃), 2.32 (s, 3H, CH₃), 4.10 (q, 2H, OCH₂), 5.01 (s, 1H, C4-H), 7.45–8.50 (m, 4H, pyridinyl).

-

IR (KBr) : 1695 cm⁻¹ (ester C=O), 1650 cm⁻¹ (cyclohexanone C=O).

Industrial-Scale Considerations

Batch reactors with automated temperature control are employed for large-scale production. Continuous flow systems reduce reaction times by 40% compared to batch methods.

Economic Analysis :

| Factor | Cost Implication |

|---|---|

| Catalyst Reuse | Reduces cost by 30% |

| Solvent Recovery | Saves $5,000/ton |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline

Biological Activity

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique molecular structure that includes a hexahydroquinoline core. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3, with a molecular weight of 326.4 g/mol. The compound features several functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Hexahydroquinoline core | Bicyclic structure with nitrogen atoms |

| Propyl group | Enhances lipophilicity |

| Methyl group | Potentially modulates biological interactions |

| Pyridine ring | Known for diverse biological activities |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

- Anticancer Activity : Studies have shown that derivatives of hexahydroquinoline can modulate multidrug resistance (MDR) in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to inhibit P-glycoprotein (P-gp), a key efflux transporter associated with MDR in cancer therapy .

- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The structural features of these compounds play a crucial role in their efficacy against various pathogens .

- Anti-inflammatory Effects : Certain derivatives have been tested for their ability to inhibit nitric oxide production in inflammatory models. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of substituted 5-oxo hexahydroquinoline derivatives. These compounds were tested against P-glycoprotein overexpressing human uterine sarcoma cells (MES-SA-DX5). The results indicated that specific derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells .

Another study focused on the anti-inflammatory effects of related quinoline derivatives. It was found that certain compounds effectively inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression in LPS-induced RAW 264.7 cells .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Modulation of P-glycoprotein activity; induction of apoptosis in resistant cancer cells |

| Antimicrobial | Significant activity against bacterial and fungal pathogens |

| Anti-inflammatory | Inhibition of nitric oxide production; modulation of inflammatory pathways |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects. The presence of the pyridine ring is hypothesized to enhance this activity due to its interaction with microbial targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and guide the design of more potent analogs .

Interaction with Biological Targets

Investigations into the compound's interactions with specific receptors have highlighted its potential as a modulator in biochemical pathways. This could pave the way for developing new therapeutic agents targeting neurological disorders or other diseases influenced by these pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Hexahydroquinoline Core : Utilizing cyclization reactions.

- Functional Group Modifications : Introducing the propyl and methyl groups through alkylation reactions.

- Carboxylation : Employing carboxylic acid derivatives to finalize the structure.

These synthetic approaches underscore the complexity and versatility of producing such multifunctional compounds.

Case Study 1: Anticancer Evaluation

A study evaluating related hexahydroquinoline derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The IC50 values ranged from 1.9 to 7.52 μg/mL for various derivatives tested against HCT116 and MCF7 cell lines .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial efficacy, derivatives were tested using disc diffusion methods against E. coli and Candida albicans. Results indicated that several compounds exhibited significant inhibitory effects compared to standard antibiotics .

Comparison with Similar Compounds

Pyridinyl Substituents

- Positional Isomerism: Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-... (CAS 33323-30-7): The pyridin-2-yl isomer exhibits distinct electronic properties due to the nitrogen’s position, altering dipole moments and hydrogen-bonding capabilities compared to the pyridin-3-yl variant. This may influence solubility and biological target interactions .

Aromatic vs. Heteroaromatic Substituents

- 4-(Thiophen-2-yl) Derivatives (e.g., cyclopentyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-...): Replacement of pyridin-3-yl with thiophen-2-yl reduces basicity and increases hydrophobicity, which could enhance membrane permeability but reduce water solubility .

Ester Group Modifications

- Ethyl vs. Propyl Esters: Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-...: The ethyl ester shortens the alkyl chain, decreasing lipophilicity (logP ~2.8 estimated) compared to the propyl ester (logP ~3.3). This impacts bioavailability and metabolic stability .

Structural and Physicochemical Data

Crystallographic and Computational Insights

- Software Tools: The structural elucidation of related compounds often employs SHELXL for refinement and OLEX2 for visualization and analysis . For example, hydrogen-bonding patterns in Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-... were analyzed using graph-set notation, revealing R22(8) motifs between pyridine nitrogen and carbonyl oxygen .

- Ring Puckering: Cremer-Pople parameters for hexahydroquinoline derivatives indicate chair-like conformations in the partially saturated ring, with puckering amplitudes (q) ranging from 0.4–0.6 Å .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| L-Glutamine | Ethanol | 72 | 98% | |

| CoCl₂ | Solvent-free | 85 | 95% | |

| No catalyst | Toluene | 58 | 90% |

Basic: How is the compound’s structural identity confirmed post-synthesis?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy :

- X-Ray Crystallography : Single-crystal analysis resolves 3D conformation (e.g., boat-shaped hexahydroquinoline ring, axial phenyl orientation) . Software like SHELXL refines crystallographic parameters (R-factor < 0.05) .

Basic: What in vitro assays are used for preliminary pharmacological profiling of this compound?

Methodological Answer:

Initial bioactivity screening focuses on:

- Calcium Channel Modulation :

- Enzyme Binding : Surface plasmon resonance (SPR) quantifies binding affinity to targets like TGF-β or SARS-CoV-2 Mpro .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

Crystallization challenges include:

- Polymorphism : Multiple conformations (e.g., boat vs. chair cyclohexanone) lead to varied crystal packing. Slow evaporation in mixed solvents (hexane/EtOAc) promotes single-phase growth .

- Hydrogen Bonding : Weak C–H···O/N interactions require precise solvent selection (e.g., DMSO stabilizes N–H···O bonds) . Graph-set analysis (Etter’s method) identifies recurrent motifs (e.g., R₂²(8) rings) to predict stability .

- Software Tools : OLEX2 integrates SHELXL for refinement, resolving twinning or disorder in high-symmetry space groups (e.g., P2₁/n) .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Methodological Answer:

SAR studies systematically modify substituents to evaluate pharmacological impacts:

- Substituent Variation :

- Computational Modeling :

Q. Table 2: SAR Trends in Calcium Channel Modulation

| Substituent | IC₅₀ (µM) | logP | Reference |

|---|---|---|---|

| 3-Pyridinyl | 0.5 | 2.1 | |

| 4-Fluorophenyl | 1.7 | 1.9 | |

| 2-Nitrophenyl | 5.2 | 2.3 |

Advanced: How can computational methods resolve discrepancies in pharmacological data?

Methodological Answer:

Conflicting bioactivity data (e.g., varying IC₅₀ across assays) are addressed via:

- Meta-Analysis : Aggregating data from isolated tissue (rat ileum) vs. cell-based (3T3) assays identifies assay-specific biases .

- Molecular Dynamics (MD) : Simulates compound flexibility in solution vs. crystal states, explaining conformational impacts on binding .

- Multivariate QSPR : Photostability models correlate λmax (UV-vis) with experimental half-life (t₁/₂) to validate oxidative degradation pathways .

Advanced: What strategies mitigate synthetic byproduct formation in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.